O-Methyl-L-tyrosine O-Methyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 6230-11-1
VCID: VC21540651
InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

O-Methyl-L-tyrosine

CAS No.: 6230-11-1

VCID: VC21540651

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

O-Methyl-L-tyrosine - 6230-11-1

Description

O-Methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine. It is widely used in biochemical research and pharmaceutical applications due to its unique properties and biological activities. This compound is particularly noted for its role in neuroscience research, pharmaceutical development, and nutrition science.

Neuroscience Research

O-Methyl-L-tyrosine is used as a tool in neuroscience to study neurotransmitter synthesis, particularly dopamine. It inhibits tyrosine hydroxylase, an enzyme crucial for dopamine production, making it valuable for understanding neurological disorders .

Pharmaceutical Development

In pharmaceutical development, O-Methyl-L-tyrosine is explored for its potential in modulating dopamine levels, which is beneficial for conditions like Parkinson's disease. Its ability to influence dopamine synthesis offers therapeutic benefits .

Nutrition Science

This compound is also studied in nutrition science for its role in protein synthesis and amino acid metabolism. It provides insights into how dietary factors impact health and disease .

Biochemical Studies

Researchers use O-Methyl-L-tyrosine to investigate the effects of methylation on amino acids, contributing to a deeper understanding of metabolic pathways .

Animal Studies

In animal models, O-Methyl-L-tyrosine is used to assess the impact of altered tyrosine levels on behavior and physiological responses, aiding in the development of new treatments .

PET Imaging

O-[11C]methyl-L-tyrosine has been evaluated as a potential tracer for imaging amino acid transport in tumors using positron emission tomography (PET). Studies have shown low uptake in normal organs except for the urinary tract and bladder, suggesting its potential for tumor imaging .

Inhibition Studies

O-Methyl-L-tyrosine acts as an uncompetitive inhibitor of tyrosinase, an enzyme involved in the hydroxylation of L-tyrosine . Additionally, α-methyl-L-tyrosine is a mixed-type inhibitor, while N-methyl-L-tyrosine is a non-competitive inhibitor of L-amino acid oxidase (LAAO) .

Synthesis and Isotopic Studies

O-Methyl-L-tyrosine can be incorporated into proteins in response to an amber nonsense codon in E. coli . Deuterated isotopomers like O-methyl-[2-2H]-L-tyrosine are synthesized to study isotope effects in enzymatic reactions .

CAS No. 6230-11-1
Product Name O-Methyl-L-tyrosine
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Standard InChIKey GEYBMYRBIABFTA-VIFPVBQESA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
SMILES COC1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)O)N
Synonyms 4-methoxyphenylalanine
O-methyltyrosine
O-methyltyrosine, (DL)-isomer
O-methyltyrosine, (L)-isomer
O-methyltyrosine, hydrochloride
O-methyltyrosine, hydrochloride, (D)-isomer
O-methyltyrosine, hydrochloride, (L)-isome
PubChem Compound 2723935
Last Modified Aug 15 2023

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